molecular formula C14H18BrNO3 B1403154 Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate CAS No. 1219982-76-9

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Cat. No. B1403154
M. Wt: 328.2 g/mol
InChI Key: GPNDDWSLZVNLRW-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate” is a chemical compound. It has a molecular formula of C9H16BrNO2 .


Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate” are complex and depend on the conditions and reagents used. Unfortunately, the specific details of these reactions are not available in the searched resources.


Physical And Chemical Properties Analysis

“Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate” is a solid at 20°C . It has a molecular weight of 250.14 . The compound has a melting point of 38.0 42.0 °C . It should be stored at 0-10°C and should avoid conditions of air and heat .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Enantiopure azetidine-2-carboxylic acids with heteroatomic side chains at the 3-position have been synthesized, indicating the potential for diversification in the structure of azetidine compounds (Sajjadi & Lubell, 2008).
  • Base-promoted α-alkylation of azetidine-2-carboxylic acid esters demonstrates the feasibility of producing optically active azetidine derivatives, highlighting the versatility of azetidine compounds in synthesis (Tayama, Nishio, & Kobayashi, 2018).
  • The preparation of protected 3-haloazetidines on a gram-scale for high-value azetidine-3-carboxylic acid derivatives indicates the practicality of large-scale synthesis of these compounds (Ji, Wojtas, & Lopchuk, 2018).

Potential in Drug Synthesis and Modification

  • The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate shows the possibility of creating novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
  • Research on the structural modification of azetidines, such as the synthesis of tert-butyl esters with antimicrobial properties, suggests potential applications in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Chemical Properties and Reactions

  • Studies on the chemical properties of azetidines, such as their reactions with nitriles and carbonyl substrates to form various products, demonstrate the reactivity and versatility of azetidine compounds (Yadav & Sriramurthy, 2005).
  • The utilization of tert-butyl carbamates and esters in various chemical reactions, such as deprotection processes, highlights the importance of tert-butyl groups in synthetic chemistry (Li et al., 2006).

Safety And Hazards

The compound is a skin irritant (H315) and can cause serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264). Protective gloves, eyewear, and face protection should be worn (P280). If skin contact occurs, wash with plenty of water (P302 + P352). If eye irritation persists, seek medical advice (P337 + P313). If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, seek medical advice (P332 + P313) .

Future Directions

The future directions of “Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate” are not specified in the searched resources. It’s likely that future research will continue to explore its properties and potential applications .

properties

IUPAC Name

tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNDDWSLZVNLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

To 3-methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester (0.795 g, 3.16 mmol) and Cs2CO3 (1.13 g, 3.48 mmol) in DMF (30 mL) was added 3-bromophenol (0.547 g, 3.16 mmol). The reaction was heated to 80° C. for 18 h, then cooled to rt. Brine was added and the mixture extracted with Et2O (2×). The combined organics were washed with brine and dried. Silica gel chromatography (0-40% EtOAc in hexanes) gave 0.881 g (85%) of the title compound. MS (ESI): mass calcd. for C14H18BrNO3, 327.05; m/z found, 272.0 [M-56]+. 1H NMR (CDCl3): 7.17-7.11 (m, 2H), 6.90-6.88 (m, 1H), 6.70-6.66 (m, 1H), 4.89-4.82 (m, 1H), 4.30 (ddd, J=9.7, 6.4, 0.9 Hz, 2H), 3.99 (dd, J=10.3, 4.1 Hz, 2H), 1.45 (s, 9H).
Quantity
0.795 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.547 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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